(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is an organic compound characterized by its unique structure, which includes an acetamido group, a trifluorophenyl group, and a but-2-enoate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the following steps:
Formation of the But-2-enoate Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki coupling reaction, where a trifluorophenylboronic acid reacts with a halogenated but-2-enoate.
Acetamido Group Addition: The acetamido group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the but-2-enoate moiety, converting it to a single bond and forming a saturated ester.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: N-oxides of the acetamido group.
Reduction: Saturated esters.
Substitution: Functionalized trifluorophenyl derivatives.
Scientific Research Applications
(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the acetamido group may participate in hydrogen bonding and other interactions. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
(E)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate: A saturated analog of the compound, lacking the double bond in the but-2-enoate moiety.
Uniqueness: (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to its Z-configuration, which can influence its biological activity and interactions with molecular targets. The presence of the trifluorophenyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.
Properties
CAS No. |
1234321-81-3 |
---|---|
Molecular Formula |
C13H12F3NO3 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18) |
InChI Key |
IZFJPBWBAPIUAN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Isomeric SMILES |
CC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
Canonical SMILES |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.